![molecular formula C14H16FNO2 B2804871 3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide CAS No. 2097889-50-2](/img/structure/B2804871.png)
3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring and an amide group. They are used in a wide range of applications, from pharmaceuticals to dyes .
Molecular Structure Analysis
The compound contains a benzene ring, which is a cyclic structure of six carbon atoms with alternating single and double bonds. It also has an amide group, which consists of a carbonyl group (C=O) and an amine group (NH2). The 3-fluoro- and N-[(1-hydroxycyclohex-2-en-1-yl)methyl]- substituents indicate that a fluorine atom and a hydroxycyclohexenylmethyl group are attached to the benzene ring .Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents. The exact reactions this compound can undergo would depend on the specific substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, benzamides are typically solid at room temperature and have higher boiling points than their corresponding carboxylic acids due to the presence of the amide group .Wissenschaftliche Forschungsanwendungen
Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention for the treatment of various disorders . The compound “3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide” could potentially be used in the synthesis of indole derivatives.
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . Given the structural similarities, “3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide” could also be investigated for its antiviral properties.
Anti-inflammatory Activity
Indole derivatives have demonstrated anti-inflammatory properties . Therefore, “3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide” might be used in the development of anti-inflammatory drugs.
Anticancer Activity
Indole derivatives have been used in the treatment of cancer cells . It’s possible that “3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide” could be explored for its potential anticancer activity.
Antimicrobial Activity
Indole derivatives have shown antimicrobial properties . “3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide” could potentially be used in the development of new antimicrobial agents.
Antitubercular Activity
Indole derivatives have demonstrated antitubercular activity . Given its structural similarities, “3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide” could be investigated for its potential antitubercular properties.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2/c15-12-6-4-5-11(9-12)13(17)16-10-14(18)7-2-1-3-8-14/h2,4-7,9,18H,1,3,8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEANMFFDZRLINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C2=CC(=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(3,4-diethoxyphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2804792.png)
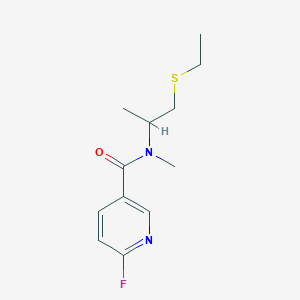
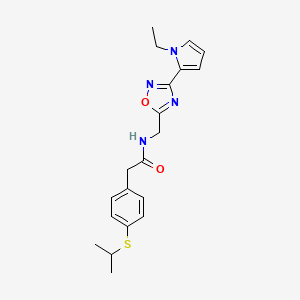
![N-[Cyano-(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-yl)propanamide](/img/structure/B2804796.png)
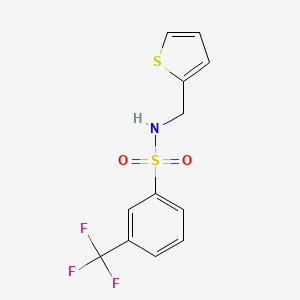
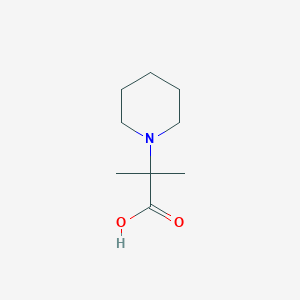
![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2804801.png)
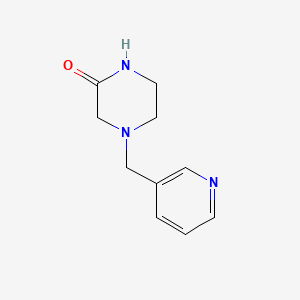
![7-Fluoro-3-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2804803.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2804804.png)
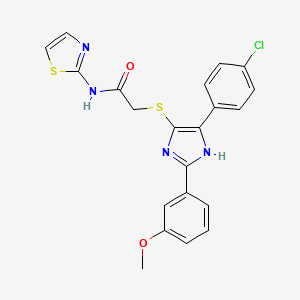
![4-[(4-chloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2804808.png)
![(Z)-ethyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2804810.png)